Benzenebutanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaR)-
Description
This compound is a chiral benzenebutanoic acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group at the alpha-amino position and a 2-(trifluoromethoxy) substituent on the benzene ring. The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions, while the trifluoromethoxy group introduces electron-withdrawing effects that modulate acidity and reactivity . The (alphaR) stereochemistry is critical for applications requiring enantioselectivity, such as drug design or asymmetric catalysis. The compound’s molecular formula is C25H21F3N2O5, and its structural complexity positions it as a valuable intermediate in medicinal chemistry and peptide engineering.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethoxy)phenyl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO5/c27-26(28,29)35-23-12-6-1-7-16(23)13-14-22(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21-22H,13-15H2,(H,30,33)(H,31,32)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFAOGMPPYEXGE-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501118675 | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260594-46-4 | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260594-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenebutanoic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (αR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501118675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzenebutanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethoxy)-, (alphaR)- is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Fluorenylmethoxycarbonyl (Fmoc) group: This protective group is commonly used in peptide synthesis.
- Trifluoromethoxy group : Known for enhancing lipophilicity and metabolic stability.
- Butanoic acid backbone : Imparts potential bioactivity related to fatty acid metabolism.
The molecular formula is , with a molecular weight of approximately 469.5 g/mol .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown significant inhibition of DHFR, which is crucial for DNA synthesis in both cancer cells and bacteria. This inhibition can lead to apoptosis in rapidly dividing cells .
- Cell Cycle Arrest : Studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cell lines, which could be a mechanism for their anticancer effects .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties by disrupting bacterial DNA synthesis through DHFR inhibition, making it a potential candidate for antibiotic development .
Anticancer Activity
Recent research has demonstrated that derivatives of benzenebutanoic acid exhibit promising anticancer activity against various human cancer cell lines. In vitro studies have shown:
- A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma) cell lines were particularly sensitive to compounds derived from this class, showing higher efficacy compared to standard treatments like Taxol .
Antimicrobial Activity
The antimicrobial properties have been evaluated against several multidrug-resistant strains. The results indicate that certain derivatives possess significant activity:
Case Studies
Several case studies have highlighted the therapeutic potential of benzenebutanoic acid derivatives:
- Study on Lung Cancer : A study demonstrated that a specific derivative significantly reduced the viability of A549 cells by inducing apoptosis through the intrinsic pathway involving cytochrome c release and caspase activation .
- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against resistant bacterial strains, revealing that it outperformed conventional antibiotics in certain assays, suggesting its utility in treating infections caused by resistant pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- Target Compound : 2-(Trifluoromethoxy) substitution on the benzene ring provides moderate electron-withdrawing effects, enhancing acidity (pKa ~3.5–4.0) and influencing hydrogen-bonding interactions in peptide chains .
- Benzenebutanoic Acid, beta-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)-, (betaR)- (CAS 269726-78-5): Substituent: 4-Trifluoromethyl (stronger electron-withdrawing effect than trifluoromethoxy). Stereochemistry: BetaR configuration shifts the amino group’s position, altering steric interactions in SPPS . Applications: Greater lipophilicity due to CF3 group, suited for membrane-permeable peptide analogs.
- Benzenebutanoic Acid, 2-bromo-beta-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-, (betaR)- (CAS 788149-96-2): Substituent: 2-Bromo (bulky, polarizable halogen). Reactivity: Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura) for late-stage functionalization . Applications: Intermediate for halogenated bioactive molecules.
Backbone Length and Stereochemistry
- (3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-[3-(trifluoromethyl)phenyl]propanoic Acid (CAS N/A): Backbone: Propanoic acid (shorter chain) reduces conformational flexibility. Substituent: 3-Trifluoromethyl on benzene. Stereochemistry: (3R) configuration creates a distinct spatial arrangement, impacting binding to chiral targets like enzymes .
- 4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic Acid (CAS 683219-94-5): Substituent: Gamma-amino Fmoc group. Backbone: Butanoic acid with a quaternary carbon at position 3. Applications: Used in rigid peptide scaffolds to restrict backbone mobility .
Functional Group Diversity
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic Acid (AK Scientific Catalog# 0541AB): Substituent: 3,5-Difluoro on benzene (enhanced metabolic stability). Applications: Fluorinated analogs for PET imaging probes .
- (alphaR)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclobutanepropanoic Acid: Backbone: Cyclobutane ring introduces strain, altering conformational dynamics. Applications: Mimics constrained secondary structures in peptides .
Comparative Data Table
Q & A
Basic: What synthetic strategies are employed for introducing the Fmoc group into benzenebutanoic acid derivatives, and how is stereochemical integrity maintained?
The Fmoc (9-fluorenylmethoxycarbonyl) group is introduced via carbodiimide-mediated coupling reactions, typically using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) as an activator. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazolidinones) are employed during the amino acid coupling step. Low-temperature conditions (−20°C to 0°C) and aprotic solvents (DMF, dichloromethane) minimize racemization . Post-synthesis, chiral HPLC or circular dichroism (CD) spectroscopy validates enantiopurity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural and stereochemical properties?
- Nuclear Magnetic Resonance (NMR): and NMR confirm the trifluoromethoxy group’s presence and substitution pattern. NOESY experiments resolve stereochemistry at the α-carbon .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHFNO for the target compound) .
- X-ray Crystallography: Resolves absolute configuration, particularly for resolving ambiguities in chiral centers .
Advanced: How can researchers optimize coupling reactions to address low yields in Fmoc-protected amino acid derivatives?
Low yields often stem from steric hindrance from the trifluoromethoxy group or incomplete activation of the carboxylate. Strategies include:
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 minutes at 50°C vs. 24 hours conventionally) while improving yields by 15–20% .
- Alternative coupling reagents: HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) enhance efficiency in sterically hindered systems .
- Solvent optimization: Mixtures of DMF and THF (4:1 v/v) improve reagent solubility without compromising Fmoc stability .
Advanced: What experimental approaches resolve contradictions in reported biological activities of structurally similar Fmoc derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. no activity) often arise from:
- Impurity profiles: Trace solvents (e.g., residual DMF) or diastereomers can skew assays. Purity should exceed 95% (validated by HPLC) before testing .
- Assay conditions: Buffer pH (e.g., phosphate vs. Tris) impacts ionization of the carboxylic acid group. Dose-response curves under standardized conditions (pH 7.4, 37°C) are critical .
- Target specificity: Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects vs. off-target interactions with related enzymes (e.g., HDACs vs. other hydrolases) .
Advanced: How does the trifluoromethoxy substituent influence the compound’s physicochemical properties and binding interactions?
The trifluoromethoxy group (−OCF) enhances:
- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability (measured via PAMPA assays) .
- Metabolic stability: Resists oxidative degradation by cytochrome P450 enzymes, as shown in liver microsome studies .
- Target binding: Fluorine’s electronegativity strengthens hydrophobic/van der Waals interactions in enzyme active sites. Molecular dynamics simulations reveal stable binding with HDAC6 (root-mean-square deviation < 1.5 Å over 100 ns) .
Basic: What precautions are necessary for handling and storing this compound to ensure stability?
- Storage: −20°C under argon, protected from light (the Fmoc group is photosensitive). Desiccants (e.g., silica gel) prevent hydrolysis of the carbamate linkage .
- Handling: Use anhydrous solvents (HO < 0.01%) during synthesis. In biological assays, prepare stock solutions in DMSO (≤10% v/v in final buffer) to avoid aggregation .
Advanced: What computational tools are used to predict the compound’s reactivity and interaction with biological targets?
- Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino group reactivity) .
- Molecular Docking (AutoDock Vina, Glide): Predicts binding poses with proteins (e.g., HDACs or CFTR), validated by mutagenesis studies .
- MD Simulations (GROMACS, AMBER): Assess conformational stability of the Fmoc group in aqueous vs. membrane environments .
Basic: How is the compound’s purity validated, and what thresholds are acceptable for in vitro studies?
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 265 nm (Fmoc absorbance). Purity ≥95% (area under the curve) is required .
- Elemental Analysis: Carbon and nitrogen content must align with theoretical values within ±0.4% .
Advanced: What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) involving this derivative?
- Low-temperature coupling: Reactions at 4°C reduce base-catalyzed racemization .
- Pseudoproline dipeptides: Incorporate oxazolidinone derivatives to stabilize the α-carbon configuration during chain elongation .
- In situ monitoring: Use FTIR spectroscopy to detect racemization by tracking carboxylate anion formation .
Advanced: How do structural modifications (e.g., iodine or difluorophenyl substitutions) alter the compound’s bioactivity profile?
Comparative studies show:
- Iodo-substituted analogs (e.g., CAS 2349795-42-0): Exhibit enhanced halogen bonding with target proteins (e.g., K values 2–5 μM vs. 10 μM for non-iodinated analogs) .
- Difluorophenyl variants (e.g., CAS 401916-49-2): Improved metabolic stability (t > 6 hours in hepatocytes) but reduced solubility (logP +0.8) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
